Chromophore (lys-tyr-gly)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22N4O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(4Z)-2-[(1S)-1,5-diaminopentyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H22N4O4/c18-8-2-1-3-13(19)16-20-14(17(25)21(16)10-15(23)24)9-11-4-6-12(22)7-5-11/h4-7,9,13,22H,1-3,8,10,18-19H2,(H,23,24)/b14-9-/t13-/m0/s1 |
InChI Key |
WMFQEYFPYHFWRF-GFAPJHNFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CCCCN)N)CC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CCCCN)N)CC(=O)O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Chromophore Lys Tyr Gly
High-Resolution Crystallographic Studies of Chromophore-Protein Complexes
High-resolution X-ray crystallography has been instrumental in revealing the atomic-level details of how the protein environment interacts with and stabilizes the chromophore. These studies provide a static yet detailed picture of the chromophore's conformation and its encapsulation within the protein scaffold.
The chromophore, a p-hydroxybenzylidene-imidazolinone moiety, is largely planar due to its extended π-conjugated system. bioone.org However, high-resolution crystal structures of various fluorescent proteins reveal that the chromophore can exhibit slight deviations from perfect planarity. bioone.org This inherent planarity is crucial for its fluorescent properties.
The protein environment can influence the specific conformation of the chromophore, including the potential for cis-trans isomerization around the double bond linking the phenolic and imidazolinone rings. nih.govnih.gov In many fluorescent proteins, the chromophore is found in the cis conformation. nih.gov However, some variants, particularly those that are photoswitchable, can adopt a trans conformation. nih.govnih.gov The transition between these states is often light-induced and is the basis for their use in advanced imaging techniques. nih.gov The isomerization process can proceed through different pathways, such as a "one-bond-flip" or a more volume-conserving "hula-twist" motion, the latter being more probable within the sterically constrained protein interior. bioone.orgnih.gov
Table 1: Conformational Details of GFP-like Chromophores
| Parameter | Observation | Significance |
| Planarity | Largely planar, with minor deviations observed in crystal structures. bioone.org | Essential for the extended π-conjugation required for fluorescence. |
| Isomerization | Can exist in both cis and trans isomers. nih.govnih.gov | Underpins the photoswitching capabilities of certain fluorescent proteins. |
| Isomerization Pathway | Hula-twist motion is favored in the constrained protein environment. bioone.org | A volume-conserving mechanism for conformational change. |
A defining feature of GFP and related fluorescent proteins is the β-barrel structure that encapsulates the chromophore. proteopedia.orgfsu.edubiorxiv.org This barrel is typically composed of 11 β-strands, forming a nearly perfect cylinder with a diameter of about 24 Å and a length of 42 Å. proteopedia.orgdarwinsdaemon.com The chromophore is situated on a central α-helix that runs through the axis of this barrel, effectively shielding it from the external solvent. nih.govnih.gov
This encapsulation is critical for several reasons:
It protects the chromophore from solvent molecules, particularly water, which can quench fluorescence. nih.govfsu.edu
It provides a rigid environment that restricts non-radiative decay pathways, such as rotational and vibrational movements, thereby increasing the fluorescence quantum yield. nih.govnih.gov The isolated chromophore is practically non-fluorescent for this reason. proteopedia.orgacs.org
The interior of the β-barrel creates a unique microenvironment, with a specific arrangement of amino acid residues that fine-tune the chromophore's spectral properties. fsu.edursc.org
The tightly packed nature of the β-barrel creates a highly constrained space around the chromophore, which is essential for its function. proteopedia.org
Chromophore Conformation and Isomerization within Protein Environments
Intermolecular Interactions Governing Chromophore (Lys-Tyr-Gly) Stability and Function
The photophysical properties of the chromophore are not intrinsic to the molecule itself but are heavily influenced by a complex network of interactions with the surrounding protein matrix. These interactions dictate the chromophore's stability, its absorption and emission wavelengths, and its quantum yield.
A dense network of hydrogen bonds plays a pivotal role in stabilizing the chromophore and influencing its protonation state. fsu.edudarwinsdaemon.comcallutheran.edu In GFP, key residues are involved in this network. For instance, the phenolic hydroxyl group of the tyrosine-derived portion of the chromophore often forms hydrogen bonds with nearby polar residues such as Ser205 and His148, sometimes mediated by structural water molecules. proteopedia.orgcallutheran.edu The carbonyl oxygen of the imidazolinone ring is frequently stabilized by hydrogen bonds from residues like Arg96 and Gln94. proteopedia.org
The substitution of Serine at position 65 with Lysine (B10760008) would introduce a longer, flexible, and positively charged side chain. This would likely alter the local hydrogen bonding network. The primary amine of the lysine side chain could act as a hydrogen bond donor, potentially forming new interactions with nearby residues or water molecules. Conversely, the original hydrogen bond formed by the serine hydroxyl group would be lost.
Table 2: Key Hydrogen Bonding Interactions in a GFP-like Chromophore Environment
| Chromophore Moiety | Interacting Protein Residues (Examples from GFP) | Role of Interaction |
| Phenolic Hydroxyl Group | His148, Thr203, Ser205, Glu222 (often via water) proteopedia.orgcallutheran.edu | Stabilizes the chromophore and participates in proton transfer pathways. nih.govpnas.org |
| Imidazolinone Carbonyl | Arg96, Gln94 proteopedia.org | Stabilizes the ground and excited states of the chromophore. nih.gov |
In many yellow fluorescent protein variants, a π-stacking interaction between the chromophore and a tyrosine residue at position 203 is responsible for the red-shift in their emission spectra. wikipedia.orgresearchgate.net Other aromatic residues, such as His193, have also been shown to engage in π-stacking with the chromophore, and the nature of this interaction can change upon photoisomerization. nih.govpnas.org These interactions help to rigidly hold the chromophore in a planar conformation, which is favorable for fluorescence.
The electrostatic field generated by the surrounding protein matrix has a profound impact on the chromophore's electronic structure and, consequently, its spectral properties. acs.orgfrontiersin.orgibs.re.kr The distribution of charged and polar residues within the chromophore cavity can influence the pKa of the chromophore's phenolic hydroxyl group, thereby affecting the equilibrium between its neutral and anionic forms. wikipedia.orgnih.gov These two forms have distinct absorption spectra, with the neutral form typically absorbing at shorter wavelengths (around 395 nm) and the anionic form at longer wavelengths (around 475 nm). nih.govcallutheran.edu
Mutations that alter the electrostatic environment can be used to tune the color of the fluorescent protein. For example, introducing positively charged residues near the phenolate (B1203915) moiety can stabilize the negative charge and lead to a red-shift in the absorption and emission spectra. researchgate.net Conversely, destabilizing this charge can cause a blue-shift. The electrostatic field also plays a crucial role in maintaining the planarity of the chromophore in the excited state, thereby preventing non-radiative decay and ensuring a high fluorescence quantum yield. acs.orgibs.re.kr
Advanced Computational and Theoretical Investigations of Chromophore Lys Tyr Gly
Quantum Chemical Calculations of Electronic Structure and Excited States
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Lys-Tyr-Gly chromophore. These methods model the behavior of electrons within the molecule, providing a detailed picture of its electronic structure and how it responds to light absorption.
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the ground and excited electronic states of chromophores like Lys-Tyr-Gly. biorxiv.orgusc.edu DFT, particularly with functionals like wB97X and CAM-B3LYP, has been successfully employed to predict properties such as maximum absorption wavelengths (λmax) and to analyze stereoelectronic interactions through Natural Bond Orbital (NBO) analysis. biorxiv.orgnih.govnih.gov For instance, in studies of the Venus fluorescent protein, which contains a related Gly-Tyr-Gly chromophore, DFT calculations were crucial in modeling the reaction scheme for chromophore oxygenation and predicting the absorbance maxima of various intermediates. biorxiv.orgnih.gov
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying electronic structure. uni-muenchen.de These methods, often used in conjunction with DFT, help to validate and refine the understanding of the chromophore's electronic landscape. researchgate.net For example, calculations on related chromophores have shown that the choice of functional and basis set, such as 6-311G+(d,p) or cc-pVDZ, is critical for accurately predicting spectroscopic properties and potential energy surfaces. nih.govfrontiersin.org
| Chromophore System | Method | Predicted λmax (nm) | Experimental λmax (nm) | Reference |
|---|---|---|---|---|
| Venus66azF (hydroperoxyl intermediate) | DFT (wB97X) | 360 | ~340-360 | nih.gov |
| Venus66azF (mature amine) | DFT (wB97X) | 444 | 440 | nih.gov |
| phiYFP | - | - | 537 | researchgate.net |
| Anionic TYG Chromophore | DFT (RB3LYP) | - | - | frontiersin.org |
For processes involving multiple electronic states, such as internal conversion and conical intersections, single-reference methods like DFT can be inadequate. researchgate.net The Complete Active Space Self-Consistent Field (CASSCF) method is a multi-reference approach essential for accurately describing these complex phenomena. researchgate.netgaussian.com CASSCF calculations involve selecting a specific set of "active" orbitals and electrons that are most important for the chemical process being studied. gaussian.com
In the context of fluorescent protein chromophores, CASSCF is used to map out the potential energy surfaces of excited states, identify conical intersections that facilitate rapid non-radiative decay, and understand photoswitching mechanisms. nih.gov For example, CASSCF has been used to study the excited-state isomerization pathways in retinal chromophores and the impact of substitutions on the photodynamics of fluorophenols. nih.gov While direct applications on Lys-Tyr-Gly are less documented in readily available literature, the principles and methodologies are directly transferable and crucial for understanding its photochemistry. researchgate.netrsc.org The accuracy of CASSCF can be further improved by including dynamic electron correlation through methods like CASPT2 (Complete Active Space Second-order Perturbation Theory). nih.gov
| Molecule | Active Space (Electrons, Orbitals) | Description | Reference |
|---|---|---|---|
| Phenol (B47542) | CAS(8,8) | Includes π and π* orbitals of the phenyl ring, an oxygen lone pair, and an O-H antibonding σ* orbital. | nih.gov |
| Fluorophenols | CAS(8,8) | Incorporates a fluorine-conjugated lone pair orbital into the active space. | nih.gov |
| 1,3-cyclobutadiene | CAS(4,4) | Active space consists of four π orbitals (2 occupied, 2 virtual). | gaussian.com |
Density Functional Theory (DFT) and Ab Initio Approaches for Chromophore (Lys-Tyr-Gly)
Molecular Dynamics Simulations of Chromophore (Lys-Tyr-Gly) Dynamics and Environment
While quantum mechanics reveals the electronic properties of the isolated chromophore, its behavior within a protein is profoundly influenced by its dynamic environment. Molecular dynamics (MD) simulations model the motions of atoms over time, providing a window into the flexibility of the chromophore and its interactions with the surrounding protein matrix and solvent. scispace.com
The protein scaffold surrounding the Lys-Tyr-Gly chromophore imposes significant steric and electrostatic constraints, influencing its planarity and flexibility. nih.gov MD simulations, often using force fields like CHARMM or AMBER, are employed to sample the conformational landscape of the chromophore within the protein's β-barrel structure. researchgate.netacs.org These simulations reveal how the chromophore's orientation and the planarity of its rings are affected by interactions with nearby amino acid residues. nih.gov For instance, in the yellow fluorescent protein phiYFP, π-stacking interactions with a proximal tyrosine residue (Tyr203) are crucial for the observed yellow emission. researchgate.net The flexibility of the chromophore is a key determinant of its fluorescence quantum yield; excessive motion can lead to non-radiative decay pathways, quenching fluorescence. rsc.org
Water molecules within the protein cavity and at the protein-solvent interface play a critical role in the chromophore's photodynamics. ucmerced.edu MD simulations are essential for understanding the dynamics of these water molecules and their hydrogen-bonding networks with the chromophore. mdpi.com The reorganization of solvent molecules upon electronic excitation can significantly affect the emission energy (a phenomenon known as the Stokes shift). ucmerced.edu Studies on related chromophores have shown that interfacial water dynamics and hydrogen bond rearrangements can dictate the accessibility of quenching pathways and influence the protonation state of the chromophore, which in turn dramatically alters its absorption and emission spectra. frontiersin.orgnih.gov
Chromophore Flexibility and Conformational Sampling in Protein Matrices
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To achieve a comprehensive understanding of the chromophore's behavior in its natural environment, it is often necessary to combine the electronic detail of quantum mechanics with the large-scale sampling of molecular mechanics. Hybrid QM/MM methods provide such a framework. usc.eduacs.org In this approach, the chromophore itself is treated with a high-level QM method (like DFT or CASSCF), while the surrounding protein and solvent are described by a classical MM force field. biorxiv.orgnih.gov
This multiscale technique allows for the accurate modeling of electronic events, such as light absorption and emission, while accounting for the complex, dynamic influence of the protein environment. acs.org QM/MM simulations have been instrumental in studying the maturation process of chromophores, including the cyclization, dehydration, and oxidation steps. usc.edunih.gov They can elucidate how the protein environment tunes the spectral properties of the chromophore and stabilizes specific intermediates along a reaction pathway. nih.govacs.org For example, QM/MM studies on the Venus protein revealed the energetic landscape of the chromophore's final oxidation step, highlighting the role of the protein in facilitating the reaction with molecular oxygen. biorxiv.orgnih.gov
Simulating Chromophore Maturation and Photoreactions
The journey of the Lys-Tyr-Gly sequence to a functional, light-absorbing chromophore is a multi-step process known as maturation. This process, involving cyclization, dehydration, and oxidation, is often too rapid and complex to be fully captured by experimental methods alone. nsf.gov Computational simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in mapping out the reaction pathways. nsf.govnih.gov These simulations model the initial cyclization of the peptide backbone, followed by the removal of a water molecule (dehydration), and finally, oxidation by molecular oxygen, which extends the conjugated π-system responsible for the chromophore's color. nsf.gov
Studies have successfully modeled the entire sequence of events, confirming a cyclization-dehydration-oxidation mechanism. nsf.gov QM/MM simulations suggest that the formation of a hydroperoxyl intermediate is a key step in the oxidation process. nih.gov The energy barriers and intermediates of these reactions can be calculated, providing a detailed mechanistic picture. For instance, simulations have shown that a twisted conformation of an immature chromophore can be significantly more stable than its canonical form, highlighting the role of conformational dynamics in the maturation process. rsc.orgresearchgate.net
Once mature, the chromophore's response to light absorption (photoreactions) determines its fluorescent properties. Upon absorbing a photon, the chromophore enters an electronic excited state. The subsequent de-excitation pathways, including fluorescence and non-radiative decay, are explored using methods like time-dependent density functional theory (TD-DFT) and ab initio molecular dynamics. researchgate.netresearchgate.net These simulations track the ultrafast changes in the chromophore's geometry and electronic structure, revealing mechanisms like excited-state proton transfer (ESPT) that are crucial for the fluorescence of many variants. researchgate.net The simulations can also identify pathways that lead to fluorescence quenching, such as twisting around specific bonds in the excited state, which provides a basis for understanding and improving the fluorescence quantum yield. nih.govacs.org
| Computational Method | Investigated Process | Key Findings | Reference |
|---|---|---|---|
| QM/MM | Chromophore Maturation | Confirmed cyclization-dehydration-oxidation pathway; identified hydroperoxyl intermediate. | nsf.govnih.gov |
| TD-DFT | Photoreactions / Spectra | Calculates excited state energies and simulates dynamics like ESPT. | researchgate.netresearchgate.net |
| Ab Initio Molecular Dynamics | Excited-State Dynamics | Reveals pathways for fluorescence and non-radiative decay (quenching). | researchgate.net |
Describing Chromophore-Protein Interactions at Atomic Resolution
The protein scaffold surrounding the chromophore is not a passive container; it actively shapes the chromophore's properties through a network of intricate interactions. fiu.edu Molecular dynamics (MD) and QM/MM simulations are powerful tools for dissecting these interactions with atomic precision. acs.org
MD simulations, which model the classical motion of atoms over time, reveal the dynamic interplay between the chromophore and the protein environment. nih.gov These simulations show how steric hindrance and hydrogen bonds with nearby residues and water molecules constrain the chromophore's conformational freedom. researchgate.netresearchgate.net For example, the planarity of the chromophore, which is critical for high fluorescence quantum yield, is maintained by the rigid β-barrel structure of the protein. researchgate.net The flexibility allowed by the protein pocket can dictate whether the chromophore de-excites through fluorescence or through non-radiative pathways involving structural distortions. acs.org
QM/MM calculations offer a more detailed electronic picture by treating the chromophore with quantum mechanics and the larger protein environment with classical mechanics. biorxiv.org This hybrid approach allows for the accurate calculation of how the protein's electrostatic field influences the chromophore's charge distribution. researchgate.net This "electrostatic tuning" is a primary mechanism by which different proteins can shift the absorption and emission spectra of the same chromophore. For example, the strategic placement of charged residues like arginine or glutamate (B1630785) near the chromophore can stabilize or destabilize its ground and excited states, leading to color shifts. researchgate.netnih.gov
| Interaction Type | Effect on Chromophore | Computational Method | Reference |
|---|---|---|---|
| Hydrogen Bonding | Maintains planarity, influences protonation state and spectra. | MD, QM/MM | researchgate.netnih.gov |
| Steric Confinement | Restricts torsional freedom, reduces non-radiative decay. | MD | researchgate.netacs.org |
| Electrostatic Field | Shifts absorption/emission wavelengths (color tuning). | QM/MM | researchgate.netacs.org |
Interaction Energy Decomposition Analysis (IEDA) and Natural Bond Orbital (NBO) Analysis
To obtain a quantitative and chemically intuitive understanding of the forces at play between the chromophore and the protein, researchers use specialized analysis methods like Interaction Energy Decomposition Analysis (IEDA) and Natural Bond Orbital (NBO) analysis. polimi.it
IEDA partitions the total interaction energy between the chromophore and its environment into distinct physical components: electrostatics (attraction/repulsion between static charges), exchange-repulsion (Pauli exclusion principle), polarization (charge redistribution), and dispersion (van der Waals forces). This allows researchers to identify which forces are dominant in stabilizing the chromophore. For example, an IEDA can reveal the critical contribution of an arginine residue's electrostatic interaction versus the dispersion forces from a π-stacking tyrosine residue, providing a quantitative basis for rational protein design. polimi.it
NBO analysis transforms the complex molecular orbitals from a quantum calculation into localized orbitals that correspond to familiar chemical concepts like bonds, lone pairs, and antibonding orbitals. rsc.orgnih.gov This method is particularly powerful for analyzing charge-transfer and hyperconjugative interactions. nih.gov For instance, NBO analysis can quantify the donation of electron density from a lone pair of a nearby threonine residue into an antibonding orbital (a π* orbital) of the chromophore's carbonyl group. nih.gov This specific n→π* interaction can stabilize the chromophore, prevent structural distortions upon excitation, and ultimately enhance fluorescence. nih.gov NBO analysis provides a detailed Lewis structure-like picture of the electronic delocalization that underpins the chromophore's stability and function. researchgate.netnih.gov
| Analysis Method | Primary Output | Chemical Insight Provided | Reference |
|---|---|---|---|
| Interaction Energy Decomposition Analysis (IEDA) | Energy components (electrostatic, dispersion, etc.). | Quantifies the nature and strength of non-covalent interactions. | polimi.it |
| Natural Bond Orbital (NBO) Analysis | Localized bonding/antibonding orbitals, charge transfer energies. | Identifies specific orbital interactions (e.g., n→π*) that stabilize the chromophore. | rsc.orgnih.govnih.gov |
Photophysical and Photochemical Mechanisms of Chromophore Lys Tyr Gly
Excited-State Proton Transfer (ESPT) Mechanisms and Pathways
Excited-State Proton Transfer (ESPT) is a critical photophysical process responsible for the large Stokes shift observed in many fluorescent proteins. In chromophores containing a tyrosine residue, the phenolic hydroxyl group becomes significantly more acidic upon electronic excitation. rsc.org This dramatic increase in photoacidity, where the pKa can drop substantially, drives the transfer of a proton from the chromophore to a nearby proton-accepting residue or a network of hydrogen-bonded water molecules. rsc.orgpnas.org
In the canonical Green Fluorescent Protein (GFP), which contains a Ser-Tyr-Gly chromophore, excitation of the neutral (protonated) form at around 395 nm does not lead to the expected blue fluorescence. pnas.orgnih.gov Instead, the excited chromophore rapidly transfers its phenolic proton to a nearby glutamate (B1630785) residue (Glu222) via a structured hydrogen-bond network, sometimes referred to as a "proton wire". rsc.orgnih.gov This process forms an excited-state anionic intermediate which is the species that ultimately emits a green photon at a longer wavelength (~509 nm). rsc.orgnih.gov This ESPT mechanism is exceptionally fast, occurring on a picosecond timescale. nih.gov
This fundamental mechanism is not limited to GFP and is a key feature in other fluorescent proteins where a neutral chromophore is present in the ground state. researchgate.net The efficiency and pathway of ESPT are highly dependent on the precise stereochemistry and composition of the surrounding amino acid residues that form the hydrogen-bond network, which facilitates the proton relay. pnas.org In some red fluorescent proteins, a similar ESPT mechanism is responsible for their large Stokes shifts, involving a hydrogen bond network from the chromophore's hydroxyl group to an aspartate residue via a serine. pnas.org
Photoisomerization Dynamics and Conformational Changes
Upon absorption of light, the chromophore can undergo significant conformational changes, primarily through isomerization around the double bond of its methine bridge. This process is central to the photoswitching behavior of many fluorescent proteins, allowing them to be toggled between fluorescent "on" states and non-fluorescent "dark" states. pnas.orgnih.gov
The most common photoisomerization event is the reversible conversion between the cis and trans configurations of the chromophore. pnas.org In many reversibly photoswitchable fluorescent proteins (RSFPs), the chromophore in the thermally stable ground state exists in a trans conformation, which is non-fluorescent (the "off" state). pnas.orgaip.org Upon irradiation with light of a specific wavelength (e.g., green light for asFP595), the chromophore undergoes isomerization to the cis conformation, which is fluorescent (the "on" state). pnas.org This fluorescent state can then be switched back to the non-fluorescent trans state by irradiation with light of a different wavelength (e.g., blue light). pnas.org
This light-induced isomerization is often coupled with changes in the protonation state of the chromophore. researchgate.net The change in geometry can alter the pKa of the chromophore's ionizable groups, leading to protonation or deprotonation events that modulate the absorption and emission spectra. nih.govresearchgate.net For example, studies on the asFP595 chromoprotein show a significant difference of over 3 pK units for an imidazole (B134444) nitrogen between the cis and trans forms, a change that is linked to its photoswitching ("kindling") properties. nih.gov The entire process, from isomerization to subsequent proton transfer and protein pocket relaxation, can occur over timescales ranging from picoseconds to microseconds. nih.govaip.org
Table 1: Conformational Dependence of Chromophore pKa Values This table illustrates the calculated difference in pKa for a protonation site on the asFP595 chromophore depending on its isomeric state, highlighting how conformational changes can influence acid-base properties.
| Chromophore Form | Isomeric State | Calculated pKa | pKa Difference |
|---|---|---|---|
| asFP595(O) | cis | 1.29 | \multirow{2}{*}{3.34} |
| asFP595(O) | trans | 4.63 |
Data sourced from computational studies on the asFP595 chromophore. nih.gov
While cis-trans isomerization can occur via a simple one-bond-flip (OBF), where one half of the molecule rotates around the double bond, this process is often sterically demanding and requires a large volume. pnas.orgnih.gov Within the tightly packed and rigid environment of a protein's β-barrel, a volume-conserving isomerization pathway is favored. nih.govbioone.org The Hula-Twist (HT) mechanism provides such a pathway, involving the simultaneous (concerted) rotation of both the central double bond and an adjacent single bond. pnas.orgnih.gov This motion resembles a "hula hoop" action, where a portion of the molecule swivels without displacing the ends, thus requiring significantly less volume than an OBF. pnas.orgbioone.org
Molecular dynamics calculations and structural studies suggest that the HT mechanism is the likely pathway for photoisomerization in many fluorescent proteins. rsc.orgpnas.org The protein matrix itself appears to favor this motion; analysis of GFP crystal structures shows that the cavity around the chromophore is not perfectly complementary to a planar structure, which may help facilitate the twisting motions involved in the HT pathway. bioone.orgacs.org Interestingly, structural evidence from the RSFP rsEGFP2 suggests that the protein environment can direct the isomerization pathway, with a looser crystal packing arrangement allowing for an OBF, while a tighter packing forces the volume-conserving HT mechanism. nih.gov
Cis-Trans Isomerization Pathways
Electron Transfer Quenching Processes Affecting Chromophore Fluorescence
The fluorescence of the tyrosine residue within the chromophore is susceptible to quenching via photoinduced electron transfer (PET). nih.gov In this process, the electronically excited tyrosine donates an electron to a nearby acceptor group, providing a non-radiative decay pathway that competes with fluorescence emission. nih.govbioone.org The feasibility of PET is determined by the redox potentials of the excited tyrosine (the donor) and the acceptor group. nih.gov
In tyrosine-containing peptides, the peptide group itself can act as an electron acceptor, and its quenching efficiency is modulated by neighboring amino acids. nih.gov Electron-withdrawing groups attached to the peptide backbone enhance this quenching effect. nih.gov The ammonium (B1175870) group of the lysine (B10760008) residue in the Lys-Tyr-Gly sequence is a strong electron-withdrawing group and would therefore be expected to be a significant contributor to the quenching of the tyrosine fluorescence. nih.gov Studies on model peptides have confirmed that the highest occupied molecular orbital (HOMO) of tyrosine and the lowest unoccupied molecular orbital (LUMO) of a peptide group have appropriate energies for a PET reaction to occur. nih.gov
The efficiency of PET can also be dependent on the protonation state of the tyrosine. In some systems, electron transfer occurs efficiently only when the tyrosine is deprotonated (as a tyrosinate anion), a process known as proton-coupled electron transfer (PCET). bioone.org Furthermore, intramolecular electron transfer can occur between the tyrosine and other amino acid residues with suitable redox properties, such as histidine. acs.orgresearchgate.net
Table 2: Kinetic Data for Intramolecular Electron Transfer This table shows the rate constants for electron transfer from a tyrosine residue to a histidine radical within a His-Glu-Tyr-Gly peptide, demonstrating a viable pathway for fluorescence quenching.
| Process | Rate Constant (at pH 8.8) |
|---|---|
| Intramolecular ET (ke(intra)) | (1.5 ± 0.5) × 10⁵ s⁻¹ |
| Intermolecular ET (ke(inter)) | (1.3 ± 0.4) × 10⁷ M⁻¹s⁻¹ |
Data sourced from time-resolved CIDNP studies. acs.org
Decarboxylation and Backbone Cleavage as Photoactivation Mechanisms
In addition to reversible photophysical processes, high-energy UV irradiation can induce irreversible photochemical reactions, including decarboxylation and peptide backbone cleavage. Direct photolysis of tyrosine-containing peptides has been shown to generate decarboxylation radicals, resulting from the cleavage of the C-terminal carboxyl group. aip.org
A functionally significant example of backbone cleavage occurs in green-to-red photoconvertible fluorescent proteins like Kaede, which is formed from a His-Tyr-Gly triad (B1167595). nih.gov Upon irradiation with violet light, the protein undergoes a remarkable transformation from a green-emitting to a red-emitting state. This photoconversion is initiated by an unusual photochemical reaction that results in the cleavage of the peptide backbone between the nitrogen and the alpha-carbon of the first residue in the chromophore triad (histidine). nih.govresearchgate.net This cleavage event extends the π-conjugated system of the chromophore, causing the significant red-shift in its absorption and emission spectra. nih.gov This process serves as a powerful mechanism for photoactivation, permanently changing the spectral properties of the protein marker.
Ultrafast Excited State Dynamics of Chromophore Lys Tyr Gly Systems
Time-Resolved Spectroscopic Probes of Initial Photoreactions
Upon absorption of UV light, the aromatic side chain of the tyrosine residue in the Lys-Tyr-Gly system is promoted to an electronically excited state. aip.org The subsequent relaxation and reaction pathways are interrogated using sophisticated time-resolved spectroscopic techniques that can capture these fleeting events.
Femtosecond transient absorption (TA) spectroscopy is a powerful technique used to monitor the evolution of excited states. uzh.ch In a typical experiment, a femtosecond "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the change in absorption as a function of wavelength and time. acs.orgnih.gov This allows for the direct observation of transient species such as excited states and photoproducts.
For tyrosine-containing peptides, excitation with a UV pulse populates the S₁ electronic state of the phenol (B47542) ring. acs.org Studies on the analogous protonated tripeptide Gly-Tyr-Gly (GYG) have revealed that the excited-state dynamics are short and surprisingly similar to those of the free protonated tyrosine amino acid. rsc.org Transient absorption spectra of photoexcited tyrosine feature a characteristic excited-state absorption (ESA) band. The decay of this ESA signal tracks the depopulation of the S₁ state. In addition to relaxation pathways like fluorescence and internal conversion, TA spectroscopy can also identify the formation of radical species resulting from photo-induced bond cleavage. rsc.org For instance, in studies of tryptophan-containing peptides, specific photofragments related to the formation of radical species have been observed. rsc.org
Table 1: Key Transient Species in Photoexcited Tyrosine Peptides
| Species | Spectroscopic Signature | Timescale of Formation/Decay | Reference |
|---|---|---|---|
| Excited State (S₁) | Broad absorption in the visible spectrum. | Formation: <100 fs; Decay: ps to ns | acs.org |
| Tyrosyl Radical | Characteristic absorption peaks. | Can form on ns timescale or faster. | acs.org |
| Solvated Electron | Broad absorption in the near-IR. | ps timescale | acs.org |
Time-resolved fluorescence anisotropy provides detailed information about the rotational dynamics of a fluorophore and its local environment. sif.ittechnoinfo.ru The technique measures the depolarization of fluorescence over time following excitation with polarized light. This depolarization is caused by the rotational motion of the molecule during the fluorescence lifetime.
Fluorescence quenching studies, which measure the decrease in fluorescence intensity, also provide insight into excited-state processes. For tyrosine derivatives, quenching can occur via excited-state intramolecular electron transfer from the phenol ring to the peptide amide moiety, a process that is highly dependent on conformation. unl.ptnih.gov
Femtosecond Transient Absorption Spectroscopy
Nonadiabatic Dynamics and Energy Dissipation Pathways
The relaxation of the excited Lys-Tyr-Gly system is not confined to a single potential energy surface. Nonadiabatic dynamics, involving transitions between different electronic states, are crucial for understanding the complete energy dissipation landscape. nih.govresearchgate.net
Following UV absorption, the excitation energy is initially localized on the tyrosine chromophore, creating a "hot" exciton. aip.org This excited molecule can relax through several competing channels:
Fluorescence: Radiative decay back to the ground state, emitting a photon. aip.org
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This is often a major pathway for de-excitation in flexible molecules. aip.org
Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicity (e.g., S₁ → T₁). This can lead to the formation of a long-lived triplet state. aip.org
Dissociation: Fragmentation of the peptide, which can occur from the excited state. aip.org
Nonadiabatic dynamics simulations are employed to model these transitions, which often occur at "conical intersections" where potential energy surfaces cross. researchgate.net The efficiency of each pathway is dictated by the molecular geometry and the surrounding environment.
Studies on hot amino acids in aqueous solution show that this energy transfer to the solvent occurs on a picosecond timescale. arxiv.org The process involves the coupling of the peptide's vibrational modes with the motions of the surrounding water molecules. Detailed vibrational analyses of tyrosine in solution have identified the specific modes associated with the peptide backbone and the aromatic side chain, which participate in this energy relaxation. acs.org Low-frequency vibrational modes are particularly important in the dynamics of peptides, as they can facilitate large-amplitude motions and contribute significantly to the molecule's entropy. acs.org
Hot Exciton Localization and Relaxation Processes
Role of Chromophore Planarity and Dihedral Rotations in Excited State Decay
The three-dimensional structure of the peptide, particularly the rotational freedom of the tyrosine side chain, plays a critical role in mediating the excited-state decay pathways. researchgate.netnih.gov
The key dihedral angles determining the orientation of the tyrosine side chain relative to the peptide backbone are χ¹ (N-Cα-Cβ-Cγ) and χ² (Cα-Cβ-Cγ-Cδ1). In the confines of a folded protein's β-barrel, like in Green Fluorescent Protein (GFP), the chromophore is held in a relatively planar and rigid conformation. einsteinmed.eduacs.org This structural constraint hinders non-radiative decay channels that involve large-amplitude motions or twisting, thereby promoting fluorescence. einsteinmed.edunih.gov
In a flexible, solvated tripeptide like Lys-Tyr-Gly, the tyrosine side chain has significantly more dihedral freedom. acs.org This increased flexibility can open up efficient non-radiative decay channels. Quantum mechanical calculations have shown that twisting around the dihedral angles of the chromophore can lead to conical intersections with the ground state, facilitating rapid and radiationless de-excitation. acs.org Molecular dynamics simulations indicate that while the ground-state chromophore prefers a planar geometry, the energy barrier to deformation is low, allowing it to adopt conformations that are non-planar, which can enhance quenching. acs.org Certain rotameric states of tyrosine are more susceptible to fluorescence quenching via electron transfer to the peptide backbone, a process that is highly sensitive to the relative orientation of the donor (phenol ring) and acceptor (amide group). unl.pt Therefore, the dynamic sampling of different dihedral angles in the excited state directly influences the competition between radiative and non-radiative decay, ultimately determining the fluorescence quantum yield of the system.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Lys-Tyr-Gly |
| Gly-Tyr-Gly |
| Val-Tyr-Pro-Asn-Gly-Ala |
| Tyrosine |
| Green Fluorescent Protein (GFP) |
| zYFP538 |
Environmental Modulation and Protein Engineering of Chromophore Lys Tyr Gly Properties
Influence of the Protein Microenvironment on Spectral Characteristics
The immediate environment surrounding the chromophore, often referred to as the chromophore pocket, plays a crucial role in dictating its spectral properties. Factors such as the polarity of the local environment, the presence of charged residues, and steric constraints imposed by the protein scaffold collectively influence the electronic distribution and conformational flexibility of the chromophore, thereby modulating its absorption and emission spectra.
Effects of Charged Residues and Local Polarity
The electrostatic environment within the chromophore pocket significantly impacts the protonation state and electronic structure of the chromophore, thereby influencing its spectral characteristics. The presence of charged amino acid residues in close proximity to the chromophore can stabilize or destabilize its anionic or neutral forms, leading to shifts in absorption and emission maxima. nih.govpnas.org
For instance, in the red fluorescent protein DsRed, the chromophore, formed from a Gln-Tyr-Gly sequence, is situated within a highly polar cavity containing several charged residues, including three lysine (B10760008) residues (Lys-70, Lys-83, and Lys-163) and a glutamic acid residue (Glu-148), which are not present in the green fluorescent protein (GFP) from Aequorea victoria (avGFP). pnas.org This complex network of charged residues and hydrogen bonds contributes to the red-shifted emission of DsRed. pnas.org The interaction between the phenolate (B1203915) oxygen of the chromophore and the positively charged side chain of a nearby lysine residue (Lys-163) is a notable feature of this environment. pnas.org Furthermore, the conserved residue Glu-215 (equivalent to Glu-222 in avGFP) is positioned closer to the chromophore in DsRed and interacts with the positively charged side chain of Lys-70. pnas.org This intricate arrangement of charges is crucial for the maturation and spectral properties of the red chromophore. pnas.org
Steric Hindrance and Conformational Confinement
The rigid β-barrel structure of fluorescent proteins provides a sterically constrained environment that restricts the conformational freedom of the chromophore. researchgate.net This confinement is crucial for maintaining the planarity of the chromophore, which is essential for efficient fluorescence. researchgate.net Upon denaturation of the protein and release of the chromophore from this protective scaffold, the fluorescence is almost completely lost due to internal conversion processes arising from increased conformational flexibility. researchgate.net
Steric hindrance from surrounding amino acid residues can influence the specific conformation adopted by the chromophore and its side chains. For example, the planarity of the chromophore can be affected by bulky neighboring residues, which in turn can modulate the extent of π-electron conjugation and thus the absorption and emission wavelengths. In some cases, steric clashes can prevent the chromophore from adopting a fully planar conformation, leading to altered spectral properties. plos.org
The concept of conformational confinement also extends to the dynamics of the chromophore. The protein matrix can restrict specific motions, such as cis-trans isomerization of the exocyclic double bond of the chromophore's imidazolinone ring, which is a known non-radiative decay pathway. researchgate.net By preventing such non-productive relaxation pathways, the protein environment enhances the fluorescence quantum yield. The specific arrangement of amino acids within the chromophore pocket can either facilitate or hinder these conformational changes, thereby influencing the photophysical properties of the protein.
Site-Directed Mutagenesis and Rational Design Strategies
The ability to manipulate the genetic code allows for the precise alteration of amino acid sequences, providing a powerful tool for engineering fluorescent proteins with novel or improved properties. By applying principles of rational design, guided by structural and mechanistic insights, researchers can introduce targeted mutations to modulate various aspects of chromophore function.
Engineering Chromophore Maturation Efficiency
The formation of the mature chromophore from the initial tripeptide sequence is a complex, multi-step process that is often a rate-limiting factor in the appearance of fluorescence. biorxiv.org Site-directed mutagenesis has been instrumental in developing fluorescent protein variants with enhanced maturation efficiency.
One strategy involves mutating residues that are believed to be involved in the catalytic steps of chromophore formation. For example, in DsRed, which matures slowly, mutations have been introduced to accelerate this process. nih.gov The mutation of Lys-70 to Met (K70M) was found to inhibit the final step of red chromophore formation, resulting in a green fluorescent protein. pnas.org This suggests that Lys-70 is critical for the maturation pathway leading to the red-emitting species. Similarly, mutations at position Asn-42, which is involved in positioning the Gln-66 side chain that becomes part of the chromophore, can also affect maturation. pnas.org The N42D mutant, for instance, is green, indicating that the introduction of a charged residue at this position either inhibits the final maturation step or sub-optimally positions the Gln-66 side chain for the necessary oxidation. pnas.org
Modulating Photoactivation and Photoswitching Behaviors
Photoactivatable and photoswitchable fluorescent proteins are invaluable tools for advanced imaging techniques such as super-resolution microscopy. The light-induced conversion between fluorescent and non-fluorescent states, or between different colored states, is often mediated by conformational changes and/or alterations in the protonation state of the chromophore, which can be engineered through site-directed mutagenesis. researchgate.netbiorxiv.org
The mechanism of photoswitching frequently involves a light-driven cis-trans isomerization of the chromophore. researchgate.net The protein environment can be engineered to favor one isomer over the other in the ground state and to control the efficiency of the light-induced isomerization. By introducing or removing specific residues, the energy barrier for this isomerization can be modulated.
Furthermore, the protonation state of the chromophore and nearby residues is critical for photoswitching. researchgate.net Rational design can be used to alter the pKa of the chromophore or surrounding amino acids, thereby influencing the pH dependence of the photoswitching process and the stability of the different states. For example, in the photoswitchable protein Dronpa, the interplay between chromophore dynamics and the protein environment underlies its photochromism. researchgate.net Engineering the proton transfer pathways within the chromophore's vicinity can lead to the development of new photoswitchable proteins with desired switching kinetics and contrast ratios. nih.govscispace.com
Incorporation of non-canonical amino acids with photo-responsive properties offers another avenue for engineering optically controlled fluorescent proteins. For instance, replacing the chromophore's tyrosine with p-azido-L-phenylalanine can stall chromophore maturation at an intermediate stage, which can then be photochemically triggered to form the mature chromophore. biorxiv.orgresearchgate.net This approach provides a powerful method for creating photoactivatable FPs with a high degree of temporal control. biorxiv.org
Altering Absorption and Emission Wavelengths through Amino Acid Substitution
One of the most significant achievements in fluorescent protein engineering has been the generation of a wide palette of colors through amino acid substitutions. These substitutions can either be within the chromophore-forming tripeptide itself or in the surrounding microenvironment.
Substitutions within the Chromophore Tripeptide:
Altering the amino acid sequence that forms the chromophore is a direct way to modify its electronic structure and, consequently, its spectral properties. For instance, in GFP-like proteins, the first position of the Xaa-Tyr-Gly tripeptide can be varied to generate different colors. biorxiv.org While a Ser-Tyr-Gly sequence typically results in a green chromophore, other residues at this position can lead to different spectral properties. nih.gov
Replacing the tyrosine at position 66 with other aromatic amino acids also leads to significant spectral shifts. For example, substituting Tyr66 with tryptophan or histidine in avGFP results in cyan and blue fluorescent proteins, respectively. plos.org A phenylalanine substitution at this position produces proteins with the most blue-shifted emissions. plos.org
Substitutions in the Chromophore Microenvironment:
Mutations in the amino acid residues surrounding the chromophore can also induce substantial changes in absorption and emission wavelengths. A classic example is the development of yellow fluorescent proteins (YFPs). The T203Y mutation in avGFP, which introduces a tyrosine residue that can engage in π-stacking interactions with the chromophore's phenolic ring, is a key factor in the red-shift of both excitation and emission, resulting in yellow fluorescence. nih.govbiorxiv.org This π-stacking interaction stabilizes the excited state of the anionic chromophore, leading to lower energy emission. nih.gov Further substitutions, such as Gln-69-Lys, can introduce an additional small red-shift. jove.com
The introduction of charged residues near the chromophore can also be used to tune its spectral properties. For example, strategic placement of positively or negatively charged residues can alter the local electrostatic field and influence the pKa of the chromophore's phenolic hydroxyl group, thereby shifting the equilibrium between the neutral and anionic forms and altering the excitation spectrum. nih.govpnas.org
The following table summarizes the effects of key amino acid substitutions on the spectral properties of fluorescent proteins:
| Protein Variant | Original Residue | Substituted Residue | Position | Effect on Spectral Properties |
| Yellow Fluorescent Protein (YFP) | Threonine | Tyrosine | 203 | Red-shift in absorption and emission, resulting in yellow fluorescence due to π-stacking with the chromophore. nih.govbiorxiv.org |
| Cyan Fluorescent Protein (CFP) | Tyrosine | Tryptophan | 66 | Blue-shift in emission, resulting in cyan fluorescence. plos.org |
| Blue Fluorescent Protein (BFP) | Tyrosine | Histidine | 66 | Further blue-shift in emission compared to CFP, resulting in blue fluorescence. plos.org |
| DsRed Mutant | Lysine | Methionine | 70 | Inhibits maturation to the red form, resulting in a green fluorescent protein. pnas.org |
| DsRed Mutant | Asparagine | Aspartic Acid | 42 | Results in a green fluorescent protein, likely by affecting the positioning of the chromophore precursor. pnas.org |
Role of Non-Canonical Amino Acids in Chromophore (Lys-Tyr-Gly) Modification
The toolkit of 20 canonical amino acids imposes inherent limitations on the structural and functional diversity of proteins. Genetic code expansion and non-canonical amino acid (ncAA) mutagenesis have emerged as powerful strategies to overcome these boundaries, enabling the site-specific incorporation of novel chemical moieties into proteins like Green Fluorescent Protein (GFP) and its derivatives. researchgate.netrsc.org By replacing the chromophore-forming tyrosine residue (Tyr66 in GFP, analogous to the Tyr in a Lys-Tyr-Gly sequence) with synthetic analogues, researchers can precisely tune the chromophore's electronic and steric properties, leading to novel spectral characteristics and functionalities. researchgate.netmdpi.com
The incorporation of ncAAs is typically achieved using engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon (e.g., the amber codon, TAG) introduced at the desired site in the gene. nih.govnih.gov This allows for the specific insertion of an ncAA, expanding the chemical repertoire available for protein engineering. nih.gov
Research has demonstrated that substituting the chromophore's tyrosine with various ncAAs can lead to significant shifts in the absorbance and emission spectra. For instance, the replacement of Tyr66 in GFP with analogues such as p-amino-L-phenylalanine, p-methoxy-L-phenylalanine, and L-3-(2-naphthyl)alanine resulted in mutant proteins with absorbance maxima ranging from 375 to 435 nm and emission maxima from 428 to 498 nm. researchgate.net These spectral shifts often correlate with the electron-donating or withdrawing nature of the substituent on the ncAA's phenyl ring. researchgate.net
Furthermore, the introduction of fluorinated tyrosine derivatives directly into the chromophore has been used to alter the pKa of the phenolic proton. mdpi.com This modification affects the equilibrium between the protonated (neutral) and deprotonated (anionic) states of the chromophore, which have distinct absorption profiles. mdpi.comacs.org For example, incorporating 2,3,5-trifluorotyrosine (2,3,5-F3Y) and 2,3,6-trifluorotyrosine (2,3,6-F3Y) at position 66 of GFP led to altered fluorescence spectra and pH sensitivity, highlighting their potential for creating novel biological sensors. mdpi.com
Beyond spectral tuning, ncAAs can introduce entirely new functionalities. The incorporation of the photosensitive amino acid p-azido-L-phenylalanine (azF) has been shown to confer photo-controllable behavior. nih.govbiorxiv.org When azF replaces a residue near the chromophore, such as L44, it can induce environmentally sensitive photoswitching by modulating the surrounding hydrogen-bonding network upon illumination. nih.govrsc.org Placing azF directly in the chromophore at position 66 or at a π-stacking position like T203 can also impart high photosensitivity. nih.govbiorxiv.org Another example is the substitution of Trp66 with 4-amino-Trp in a cyan fluorescent protein (ECFP) background, which resulted in a "gold" fluorescent protein (GdFP) with a remarkably large Stokes shift of 108 nm and a fluorescence maximum at 574 nm. nih.gov This effect is attributed to the electron-donating amino group favoring a far red-shifted excited state. nih.gov
Table 1: Effects of Non-Canonical Amino Acid (ncAA) Substitution on Chromophore Properties
| Original Residue (Position) | Non-Canonical Amino Acid (ncAA) | Protein | Key Findings | Reference |
|---|---|---|---|---|
| Tyr66 | p-amino-L-phenylalanine | GFP | Abs/Em Maxima Shifted | researchgate.net |
| Tyr66 | p-methoxy-L-phenylalanine | GFP | Abs/Em Maxima Shifted | researchgate.net |
| Tyr66 | L-3-(2-naphthyl)alanine | GFP | Abs/Em Maxima Shifted | researchgate.net |
| Tyr66 | 2,3,5-Trifluorotyrosine (2,3,5-F3Y) | GFP | Altered fluorescence spectrum and pH sensitivity. | mdpi.com |
| Tyr66 | 2,3,6-Trifluorotyrosine (2,3,6-F3Y) | GFP | Hypsochromic (blue) shift in absorbance and fluorescence. | mdpi.com |
| L44 | p-azido-L-phenylalanine (azF) | sfGFP | Conferred environmentally sensitive photoswitching. | nih.govrsc.org |
| Trp66 | 4-amino-Tryptophan (4-amino-Trp) | ECFP | Created "Golden" FP (GdFP) with a 108 nm Stokes shift and 574 nm emission. | nih.gov |
| T203 | p-azido-L-phenylalanine (azF) | sfGFP | Introduced high photosensitivity and red-shifted fluorescence. | nih.gov |
Remote Amino Acid Influences on Chromophore Properties
Mutations on the outer surface of the β-barrel can impact the biosynthesis of the chromophore. nih.gov For example, in studies comparing the green fluorescent protein zoanGFP and the red fluorescent protein zoan2RFP from Zoanthus sp., mutagenesis of remote amino acids on the protein surface was shown to be crucial for the complete green-to-red chromophore transformation. nih.gov These surface residues are believed to influence the arrangement and flexibility of the internal amino acids that surround the chromophore, thereby affecting the catalytic process of its formation. nih.gov
The electrostatic field generated by the entire protein matrix plays a critical role in tuning the chromophore's absorption and emission spectra. nih.govresearchgate.net Both long-range and short-range electrostatic interactions govern the energy levels of the chromophore's ground and excited states. nih.gov By measuring transition frequencies and absorption cross-sections in a series of GFP mutants, researchers have been able to quantify these internal electric fields. nih.govresearchgate.net Mutations such as T203I and E222G, while distant in the primary sequence, are situated near the chromophore in the folded protein and alter its fluorescence excitation spectra by changing these interactions. nih.gov The T203Y mutation, which defines yellow fluorescent proteins (YFPs), places a tyrosine residue in close proximity to the chromophore, enabling a π-stacking interaction that red-shifts the spectrum. researchgate.netleica-microsystems.com
Furthermore, the protonation state of the chromophore, which is a key determinant of its spectral properties, is controlled by a delicate hydrogen-bonding network involving nearby amino acid side chains and internal water molecules. darwinsdaemon.comcardiff.ac.uk Remote mutations can perturb this network. The S65T mutation, for instance, alters this network in a way that favors the deprotonated, anionic state of the chromophore in the ground state, shifting the excitation maximum. cardiff.ac.ukcam.ac.uk Similarly, mutations like V163A and S175G have been shown to yield brighter GFP mutants, likely by improving protein folding and stability at higher temperatures, which in turn facilitates more efficient chromophore maturation. cam.ac.uk These findings underscore that the entire protein structure acts as a finely tuned environment to modulate the chromophore's intrinsic photophysical properties. nih.gov
Table 2: Influence of Remote Amino Acid Mutations on Chromophore Properties
| Protein Variant | Mutation(s) | Location Relative to Chromophore | Observed Effect on Chromophore Properties | Reference |
|---|---|---|---|---|
| GFP Mutant | T203I | Near chromophore in folded structure | Deletes one of the two wild-type excitation bands. | nih.gov |
| GFP Mutant | E222G | Near chromophore in folded structure | Deletes one of the two wild-type excitation bands. | nih.gov |
| Yellow Fluorescent Protein (YFP) | T203Y | Near chromophore, enables π-stacking | Red-shifts excitation and emission spectra. | researchgate.netleica-microsystems.com |
| zoanGFPmut2 | Multiple surface mutations | Outer surface of β-barrel | Promoted complete green-to-red chromophore transformation. | nih.gov |
| mGFPA | V163A, S175G | Remote | Increased brightness due to improved folding and maturation efficiency. | cam.ac.uk |
| EGFP | S65T | Part of chromophore triad (B1167595) | Shifts equilibrium to the anionic chromophore state, altering excitation spectrum. | cardiff.ac.ukcam.ac.uk |
Advanced Spectroscopic Methodologies for Chromophore Lys Tyr Gly Research
Stimulated Raman Spectroscopy in Electronic Ground and Excited States
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for examining the structural dynamics of chromophores in both their electronic ground and excited states. nih.govnsf.gov FSRS offers high temporal (≈50 fs) and spectral (≈10 cm⁻¹) resolution, making it possible to track vibrational motions and structural snapshots from the initial Franck-Condon region through subsequent relaxation pathways. nsf.govpnas.org
In studies of chromophores similar to the tyrosine in Lys-Tyr-Gly, FSRS has been used to monitor structural changes on ultrafast timescales. pnas.org For instance, upon photoexcitation, changes in Raman band frequencies can indicate shifts in electron density. A downshift in C=C and C=O stretching modes upon photoexcitation can suggest a transition to a more quinoidal form in the excited state, indicating a charge shift from the phenolate (B1203915) group towards a carbonyl moiety. nih.gov The dynamics of these shifts, occurring on the femtosecond to picosecond timescale, reveal the evolution of the chromophore's structure as it moves from the excited state back to the ground state, potentially through intermediate structures. nih.govpnas.org
The technique can distinguish between reactant, intermediate, and product species by exploiting resonance enhancement, which selectively probes vibrational features associated with different electronic states. researchgate.net This allows for the simultaneous observation of multiple vibrations, helping to delineate the reaction coordinates of photochemical processes. researchgate.net For example, the appearance of new vibrational features after photoexcitation can signal the formation of transient excited-state species, and tracking their temporal evolution provides insight into the nuclear dynamics of the chromophore. pnas.org
Table 1: Representative FSRS Findings on Chromophore Dynamics
| Time Scale | Observed Event | Spectroscopic Signature | Implication |
|---|---|---|---|
| ~170 fs | Initial Charge Shift | Downshift in C7=C8 and C1=O stretches | Shift to a more quinonic form in the excited state. nih.gov |
| ~800 fs | Transition to Intermediate | Downshift in C9=O out-of-plane vibration | Weakening of hydrogen bonds and out-of-plane rotation. nih.gov |
| ~3 ps | Structural Distortion | Increase in HOOP intensity | Distortion around the C7=C8 bond during intermediate formation. nih.gov |
Resonance Raman Vibrational Spectroscopy for Chromophore Structural Insights
Resonance Raman (RR) spectroscopy selectively enhances the vibrational modes of a chromophore that are coupled to an electronic transition, providing detailed structural information without significant interference from the surrounding environment. uci.edu By tuning the excitation wavelength to be in resonance with the π-π* electronic transitions of the tyrosine residue in Lys-Tyr-Gly (typically in the near-UV range above 210 nm), specific vibrational modes of the phenol (B47542) ring can be selectively enhanced. uci.eduresearchgate.net
These enhanced Raman bands are sensitive to the local chemical environment, including hydrogen bonding and the conformation of the tyrosine side chain. nih.gov For example, the frequencies and intensities of tyrosine ring vibrational modes can indicate the strength of hydrogen bonds involving the phenolic hydroxyl group. nih.govresearchgate.net In studies of peptides and proteins, specific tyrosine bands have been used to probe its environment and interactions. rsc.orgacs.org
Furthermore, RR spectroscopy can elucidate structural changes that occur during photochemical events. nih.gov In phytochrome, for instance, RR spectra revealed that the conversion of the Pr form to the lumi-R intermediate involves significant structural changes in the chromophore, as indicated by the appearance of new bands in the C=C and C=N stretching regions. nih.gov This implicates a Z to E isomerization as the primary photochemical event. nih.gov For a chromophore like Lys-Tyr-Gly, RR could similarly be used to detect subtle conformational changes or alterations in the electronic structure of the tyrosine ring induced by its local environment or by external stimuli.
Table 2: Key Tyrosine Vibrational Modes in Resonance Raman Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Information |
|---|---|---|
| ~1615 | Y8a (ring breathing) | Sensitive to the electronic structure and H-bonding of the phenol group. |
| ~1205 | Y7a (C-O stretch) | Reflects the protonation state and H-bonding of the hydroxyl group. researchgate.net |
| ~850 / ~830 | Y1 (Fermi resonance doublet) | The intensity ratio is a sensitive indicator of the tyrosine hydroxyl group's H-bonding status (donor/acceptor). |
Fourier Transform Infrared (FTIR) Spectroscopy for Protonation State Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive method for probing the protonation states, hydrogen bonding, and secondary structure of peptides and proteins. researchgate.netacs.org For the Lys-Tyr-Gly chromophore, FTIR can provide specific information on the ionization states of the lysine (B10760008) side-chain amino group, the tyrosine phenolic group, and the terminal carboxyl and amino groups. rub.denih.gov
The protonation state of amino acid side chains can be determined by monitoring specific vibrational bands. acs.org For instance, the carboxylate group of a deprotonated tyrosine or a terminal glycine (B1666218) will have a characteristic symmetric stretching mode. nih.gov The protonation of the lysine ε-amino group (NH3+) also gives rise to specific absorption bands. nih.gov Isotope labeling, such as replacing hydrogen with deuterium (B1214612) (D) or ¹²C with ¹³C, is a powerful tool used in conjunction with FTIR to definitively assign vibrational bands to specific functional groups. rub.deresearchgate.net For example, using ring-deuterated tyrosine (ring-²H₄-tyrosine) can shift the vibrational modes of the aromatic ring, allowing for their unambiguous identification in a complex spectrum. rub.deresearchgate.net
FTIR difference spectroscopy is particularly useful for detecting small changes in protonation or H-bonding that accompany a functional process. researchgate.netacs.org By subtracting a reference spectrum (e.g., at a pH where a group is fully ionized) from a sample spectrum, subtle changes can be isolated. nih.gov For example, the ν(C=O) band of a protonated carboxylic acid appears at a different frequency than the νas(COO⁻) band of its ionized form, allowing for precise determination of pKa values. nih.gov
Table 3: Characteristic FTIR Bands for Protonation State Analysis of Lys-Tyr-Gly Components
| Amino Acid Residue | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Protonated) | Typical Wavenumber (cm⁻¹) (Deprotonated) |
|---|---|---|---|---|
| Tyrosine | Phenolic Ring | ν(CO) | ~1250-1270 | ~1272 (tyrosinate) researchgate.net |
| Tyrosine | Phenolic Ring | Ring breathing | ~1518 | ~1514 d-nb.info |
| Lysine | ε-amino group | δ(NH₃⁺) | ~1636 | - |
| Glycine (C-terminus) | Carboxyl group | ν(C=O) | ~1730 | νas(COO⁻) at ~1560-1580 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For the Lys-Tyr-Gly chromophore, NMR can provide detailed information about the peptide backbone dihedral angles (φ, ψ), side-chain orientations, and intermolecular interactions. acs.org
Studies on short peptides have shown that even in an "unfolded" state, amino acid residues have intrinsic conformational propensities. pnas.org For instance, cationic residues like lysine often show a preference for the pPII conformation, while aromatic residues like tyrosine may favor a β-strand conformation. pnas.org The chemical shifts of the lysine side-chain protons and carbons can also be sensitive probes of the local environment. nih.govcopernicus.org For example, upfield shifts in the signals for the lysine side chain can indicate proximity to the aromatic ring of tyrosine, suggesting a specific folded conformation where the two side chains interact. copernicus.org
Table 4: NMR Parameters for Conformational Analysis of Lys-Tyr-Gly
| NMR Parameter | Information Derived | Application to Lys-Tyr-Gly |
|---|---|---|
| ³J(Hᴺ, Hᵅ) coupling constants | Backbone dihedral angle (φ) | Values around 6-7 Hz suggest a pPII conformation for the central Tyr residue. vulcanchem.com |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (<5 Å) | Can reveal proximity between the Lys side chain and the Tyr aromatic ring. |
| ¹H and ¹³C Chemical Shifts | Local electronic environment | Upfield shifts for Lys side-chain protons can indicate a ζ-NH₃⁺-π interaction with the Tyr ring. copernicus.org |
| Amide Proton Exchange Rates | Solvent accessibility / H-bonding | Slow exchange rates for amide protons suggest they are involved in stable hydrogen bonds. nih.gov |
Future Directions and Emerging Research Areas for Chromophore Lys Tyr Gly
Development of Novel Optically Controlled Fluorescent Proteins
The engineering of new optically controlled FPs is a rapidly advancing field, with the Lys-Tyr-Gly chromophore and its variants playing a significant role. nih.govbiorxiv.orgibs.fr The goal is to create proteins whose fluorescence can be turned on or off, or whose color can be changed with light, providing researchers with powerful tools for tracking cellular processes with high spatial and temporal resolution. nih.govibs.fr
Research in this area focuses on manipulating the chromophore's environment and the chromophore itself to introduce desired photoswitching or photoconversion capabilities. nih.gov This includes site-directed mutagenesis of residues surrounding the chromophore to alter its chemical environment and influence its photochemical reactions. researchgate.net For instance, the development of photoactivatable, photoswitchable, and reversibly switchable FPs has been instrumental for super-resolution imaging techniques. nih.gov
Future work will likely involve the creation of FPs with novel photoconversion mechanisms, potentially moving beyond the common green-to-red conversion. rcsb.orgnih.gov The development of FPs that can be controlled by different wavelengths of light would also expand the multiplexing capabilities in live-cell imaging. nih.gov
A summary of key developments in optically controlled fluorescent proteins involving tripeptide chromophores is presented below:
| Property | Description | Key Amino Acid Sequences | Research Focus |
| Photoactivation | Transition from a non-fluorescent to a fluorescent state upon light irradiation. | His-Tyr-Gly | Understanding and engineering the molecular mechanisms, such as β-elimination reactions, that lead to the extension of the chromophore's conjugated system. pnas.org |
| Photoswitching | Reversible switching between a fluorescent and a non-fluorescent state. | Ser-Tyr-Gly, Cys-Tyr-Gly | Developing proteins with faster switching kinetics, higher fatigue resistance, and control by different light wavelengths. nih.gov |
| Photoconversion | Irreversible change in fluorescence color upon light irradiation. | His-Tyr-Gly | Exploring new conversion pathways beyond green-to-red and developing proteins with higher conversion efficiency and brightness. rcsb.orgnih.gov |
Integration into Advanced Bioimaging and Biosensing Applications (Research aspects)
The unique properties of FPs with Lys-Tyr-Gly derived chromophores make them highly suitable for a range of advanced bioimaging and biosensing applications. researchgate.netnih.govpnas.orgrsc.orgnih.gov Research is focused on harnessing these properties to develop sophisticated tools for visualizing and quantifying biological processes in real-time. rsc.orgnih.gov
In the realm of bioimaging , these FPs are crucial for super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), which can overcome the diffraction limit of light to visualize cellular structures at the nanoscale. nih.gov The development of brighter and more photostable variants is a key research objective to improve the quality and duration of these imaging experiments. nih.gov
For biosensing , FPs containing the Lys-Tyr-Gly chromophore are being engineered to act as reporters for various cellular events. rsc.org This is often achieved by creating Förster Resonance Energy Transfer (FRET)-based biosensors, where two FPs are linked by a sensory domain that changes conformation in response to a specific analyte or event, leading to a change in FRET efficiency. rsc.orgnih.gov These biosensors can be designed to detect a wide array of analytes, including ions, small molecules, and enzyme activities. rsc.orgnih.gov
Future research aims to expand the repertoire of biosensors by designing novel sensor domains and integrating FPs with different spectral properties to allow for simultaneous monitoring of multiple cellular parameters. rsc.orgnih.gov
Examples of ongoing research in this area are highlighted in the table below:
| Application Area | Research Focus | Example |
| Super-Resolution Microscopy | Engineering FPs with enhanced brightness, photostability, and photoswitching characteristics for techniques like PALM and STORM. nih.gov | Development of photoactivatable FPs that can be precisely localized to reconstruct high-resolution images of subcellular structures. pnas.org |
| FRET-based Biosensors | Designing novel biosensors for a wider range of cellular analytes and processes by coupling FPs with specific recognition domains. rsc.orgnih.gov | A FRET-based biosensor for neutrophil elastase activity, where cleavage of a linker between a cyan and yellow FP leads to a detectable change in FRET. rsc.org |
| In Vivo Imaging | Optimizing FPs for deep-tissue imaging by developing variants that emit in the near-infrared window where tissue absorption and scattering are minimized. nih.gov | Engineering FPs with red-shifted emission spectra for improved signal penetration in living animals. jyi.org |
Elucidation of Complex Photoconversion and Photostability Mechanisms
A fundamental understanding of the mechanisms that govern the photoconversion and photostability of the Lys-Tyr-Gly chromophore is crucial for the rational design of improved fluorescent probes. nih.gov Research in this area combines structural biology, spectroscopy, and computational modeling to unravel the intricate photochemical processes that occur within the protein barrel. nih.govnih.gov
Photoconversion mechanisms often involve light-induced chemical modifications of the chromophore, such as cis-trans isomerization or changes in protonation state. mju.ac.kr For some FPs, photoconversion from green to red involves a cleavage of the polypeptide backbone adjacent to the chromophore, which extends its π-conjugated system. rcsb.orgresearchgate.net The precise role of the surrounding amino acid residues in catalyzing and guiding these reactions is an active area of investigation. researchgate.net
Photostability , or the resistance of the chromophore to photobleaching, is another critical property. nih.gov Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the chromophore. Understanding the pathways of photodegradation is essential for developing more robust FPs that can withstand prolonged imaging sessions. nih.gov Research suggests that suppressing light-induced cis-trans isomerization of the chromophore can enhance photostability. nih.gov
Future studies will likely focus on trapping and characterizing transient intermediates in the photoconversion process and identifying the specific chemical reactions that lead to photobleaching. biorxiv.org
Key research questions and approaches are summarized below:
| Research Question | Experimental/Theoretical Approach | Expected Outcome |
| What are the precise chemical steps involved in the photoconversion of a Lys-Tyr-Gly chromophore? | Time-resolved spectroscopy, X-ray crystallography of intermediate states, quantum mechanics/molecular mechanics (QM/MM) simulations. biorxiv.orgnih.gov | A detailed mechanistic understanding of the photoconversion process, enabling the rational design of FPs with tailored conversion properties. |
| What are the primary pathways of photobleaching for this chromophore? | High-intensity illumination studies followed by mass spectrometry and spectroscopic analysis of the damaged chromophore. | Identification of the chemical modifications that lead to loss of fluorescence, providing targets for mutagenesis to improve photostability. |
| How does the protein environment modulate the photophysics of the chromophore? | Site-directed mutagenesis of residues in the chromophore pocket, followed by detailed spectroscopic and structural characterization. researchgate.netpnas.org | A map of key protein-chromophore interactions that can be manipulated to fine-tune the spectral and photochemical properties of the FP. |
Advanced Theoretical Modeling for Predictive Design of Chromophore (Lys-Tyr-Gly) Variants
Advanced theoretical and computational methods are becoming increasingly important in the study and design of fluorescent proteins. nsf.govacs.org These approaches complement experimental techniques by providing detailed insights into the structure, dynamics, and photochemistry of the chromophore that are often difficult to obtain through experiments alone. nsf.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful tool for studying the electronic structure and excited-state dynamics of the chromophore within its protein environment. biorxiv.orgnih.gov These simulations can be used to calculate absorption and emission spectra, predict the effects of mutations on spectral properties, and investigate the mechanisms of chromophore maturation and photoconversion. biorxiv.orgnsf.gov
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the chromophore and the surrounding protein, which is known to play a crucial role in the photophysics of FPs. acs.org By simulating the protein's movements over time, researchers can identify key conformational changes that are associated with fluorescence quenching or photoswitching. acs.org
The ultimate goal of this research is to develop predictive models that can guide the engineering of new FPs with desired properties, thereby reducing the need for extensive and time-consuming experimental screening. nsf.gov Future efforts will likely focus on improving the accuracy of these models and integrating them into high-throughput computational screening pipelines for the in silico design of novel fluorescent probes.
Key computational approaches and their applications are outlined below:
| Computational Method | Application in FP Research | Future Direction |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating excited-state properties, modeling reaction pathways for chromophore maturation and photoconversion, and predicting spectral shifts upon mutation. biorxiv.orgnih.gov | Development of more accurate and efficient QM/MM methods to handle larger systems and longer timescales, enabling the simulation of more complex photochemical events. |
| Molecular Dynamics (MD) | Investigating the conformational dynamics of the chromophore and the protein, identifying channels for oxygen access, and exploring the role of protein flexibility in photostability. acs.org | Combining MD simulations with advanced sampling techniques to explore the full conformational landscape of the protein and identify rare events that may be important for function. |
| In Silico Mutagenesis and Screening | Predicting the effects of mutations on protein stability, folding, and spectral properties to guide the experimental design of new FP variants. nsf.gov | Integration of machine learning and artificial intelligence to develop predictive models that can rapidly screen vast numbers of potential mutations and design novel FPs with optimized properties. |
Q & A
Q. How to align Lys-Tyr-Gly research with ethical data presentation guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
